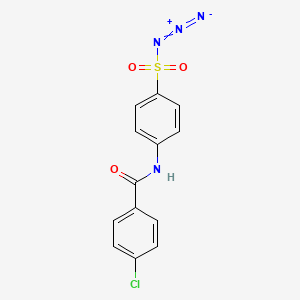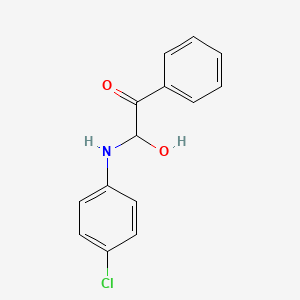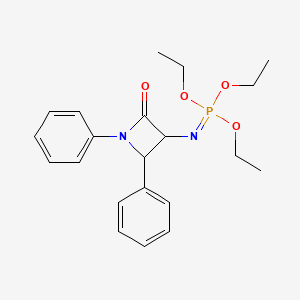![molecular formula C15H22N2OS B14382318 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one CAS No. 89446-79-7](/img/structure/B14382318.png)
1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a phenyl group, an imidazolidinone ring, and a butylsulfanyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one typically involves the reaction of 2-phenylimidazolidin-2-one with 1-bromo-2-(butylsulfanyl)ethane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 1-[{[2-(Butylsulfanyl)ethyl]sulfanyl}(phenyl)methyl]-4-methylbenzene
- 5-[2-(Butylsulfanyl)ethyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Comparison: 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one is unique due to its imidazolidinone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
89446-79-7 |
|---|---|
Molekularformel |
C15H22N2OS |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
1-(2-butylsulfanylethyl)-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C15H22N2OS/c1-2-3-10-19-11-9-17-12-14(16-15(17)18)13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,16,18) |
InChI-Schlüssel |
TWEMFPLPEZGQPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCCN1CC(NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


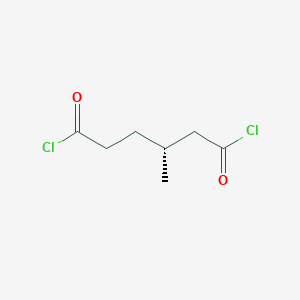

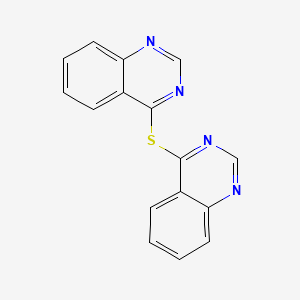


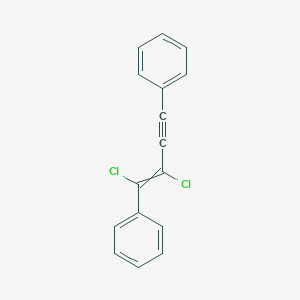
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
